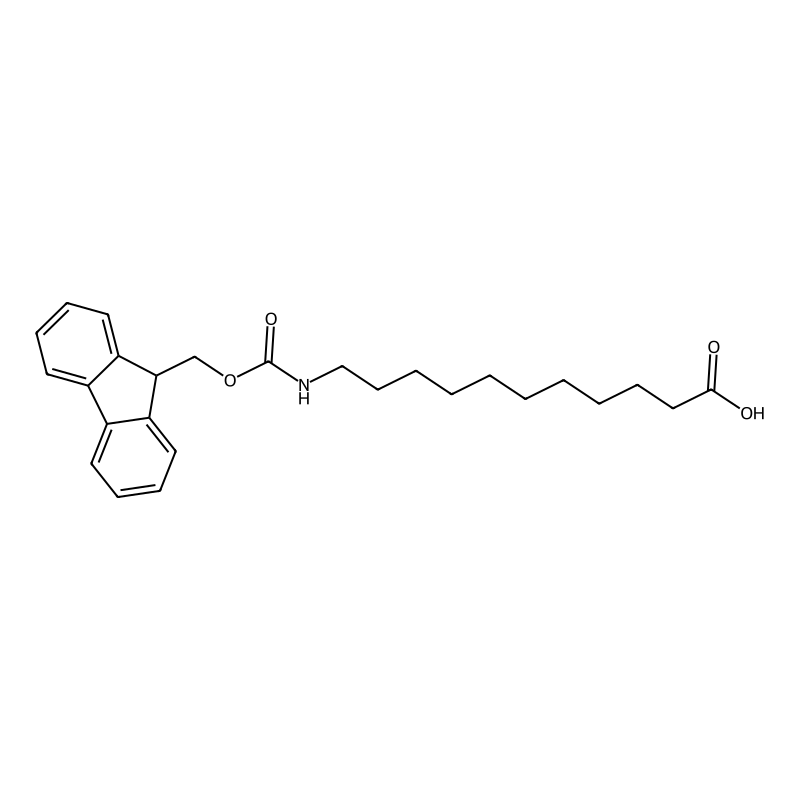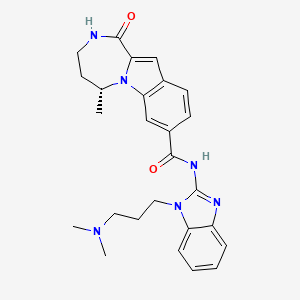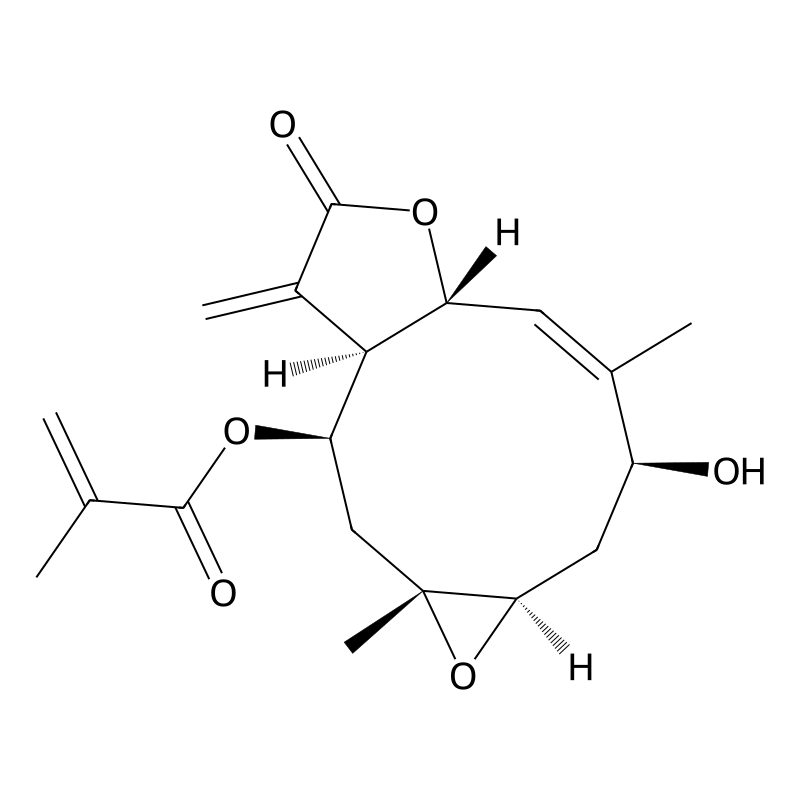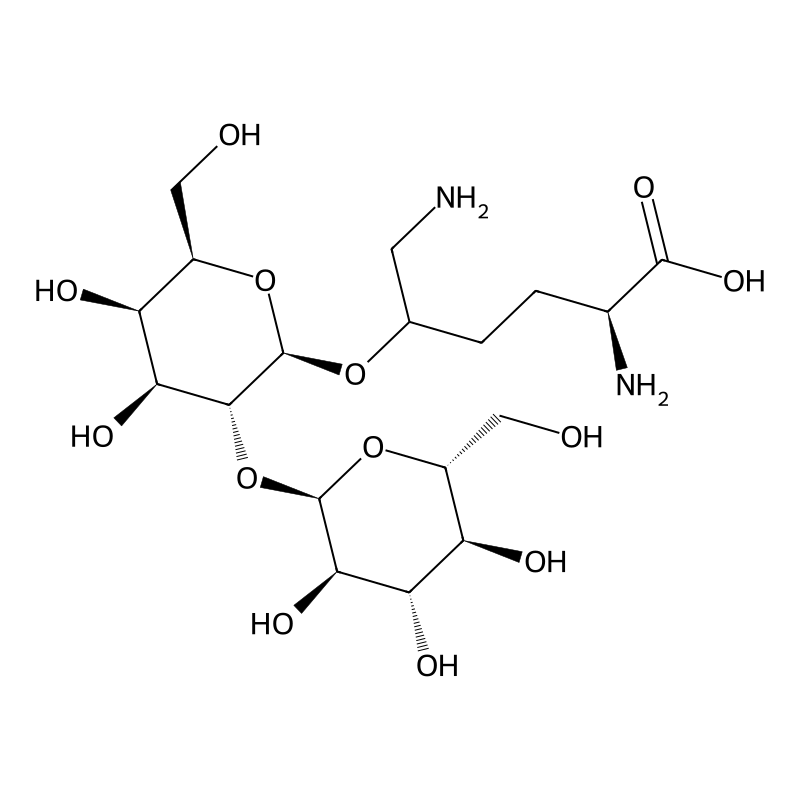Fmoc-11-aminoundecanoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Peptide Synthesis:
- Fmoc-11-aminoundecanoic acid is a valuable building block for the creation of peptides with specific properties. The Fmoc group (Fluorenylmethoxycarbonyl) acts as a protecting group for the amine functionality during peptide chain assembly.
- Once the peptide chain is complete, the Fmoc group can be selectively removed under mild conditions, allowing the free amine group to participate in further reactions or cyclizations.
Preparation of Bioconjugates:
- Fmoc-11-aminoundecanoic acid can be used as a linker molecule in the formation of bioconjugates. The terminal amine group can be conjugated to various biomolecules like antibodies, drugs, or imaging agents.
- This allows researchers to create targeted delivery systems or probes for specific applications in diagnostics and therapeutics.
Material Science Applications:
- Fmoc-11-aminoundecanoic acid can be employed in the development of functional materials. The long aliphatic chain and the presence of the amine group can contribute to specific properties like self-assembly or surface modification.
- This opens up possibilities for designing novel materials for applications in bioengineering, drug delivery, and nanotechnology.
Chemical Biology Studies:
Fmoc-11-aminoundecanoic acid is a chemical compound characterized by its structure, which includes a terminal Fmoc (9-fluorenylmethoxycarbonyl) protected amine and a carboxylic acid group. Its molecular formula is C26H33NO4, and it has a molecular weight of approximately 423.54 g/mol. This compound features an undecanoic acid backbone, which contributes to its unique properties and functionality in various applications, particularly in peptide synthesis and drug development .
Several methods exist for synthesizing Fmoc-11-aminoundecanoic acid. One common approach involves the reaction of undecanoic acid with an appropriate amine under conditions that facilitate the formation of the amide bond while protecting the amine with the Fmoc group. The synthesis can be achieved through solid-phase peptide synthesis techniques or solution-phase synthesis, where careful control of reaction conditions is essential to achieve high purity and yield .
Fmoc-11-aminoundecanoic acid is primarily utilized in:
- Peptide Synthesis: As a protected amino acid building block in solid-phase peptide synthesis.
- Drug Development: In the creation of peptide-based therapeutics.
- Bioconjugation: As a linker in bioconjugation chemistry to attach peptides to various biomolecules or surfaces .
Interaction studies involving Fmoc-11-aminoundecanoic acid often focus on its role within larger peptide structures. These studies may explore how peptides containing this amino acid interact with biological targets, such as proteins or membranes. Understanding these interactions is crucial for assessing the potential therapeutic applications and efficacy of peptides synthesized from this compound .
Fmoc-11-aminoundecanoic acid shares structural similarities with several other compounds used in peptide synthesis. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Fmoc-Amino Acid | Contains an Fmoc-protected amine | General class; varies by side chain length |
| Fmoc-Lysine | Contains an Fmoc group and a lysine side chain | Positively charged side chain; used in specific contexts |
| Fmoc-Glycine | Shortest amino acid with an Fmoc group | Simplest structure; often used as a spacer |
| 11-Aminoundecanoic Acid | Lacks the Fmoc protection | More reactive; not suitable for solid-phase synthesis |
The uniqueness of Fmoc-11-aminoundecanoic acid lies in its specific undecanoic acid backbone length combined with the protective Fmoc group, making it particularly useful for synthesizing longer peptides while maintaining stability during synthesis .
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








